Nitrosamine contamination emerged as a critical pharmaceutical quality concern following the 2018 detection of N-Nitrosodimethylamine (NDMA) in angiotensin II receptor blockers. This issue extends significantly into psychotropic medications, where complex chemical structures and specific synthesis pathways create favorable conditions for nitrosamine formation. For instance, rifampin—a key drug for tuberculosis and essential clinical index agent in drug-drug interaction studies—faced manufacturing interruptions due to N-nitrosamine impurities exceeding acceptable intake limits [1]. Such disruptions directly impact drug development pipelines, as regulatory bodies now prohibit rifampin use in healthy volunteer studies, forcing alternative approaches for metabolic induction studies [1]. The recurring pattern underscores a systemic vulnerability: secondary or tertiary amine groups in psychotropic compounds (like those in tricyclic antidepressants or atypical antipsychotics) can react with nitrosating agents during synthesis, storage, or excipient interactions. Regulatory databases show escalating global recalls, with Health Canada listing quetiapine among drugs recalled for nitrosamine contamination in March 2025 [10], reflecting intensified surveillance.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: